Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
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Overview
Description
Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C24H19ClN2O5 and a molecular weight of 450.882. This compound is part of the pyrrolo[2,1-a]phthalazine family, known for their fused nitrogen-containing heterocyclic structures. These compounds are of particular interest due to their biological activity and optical properties .
Preparation Methods
The synthesis of diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes. This synthesis involves two stages: first, the preparation of phthalazinium salts, and second, their reaction with acetylenic or olefinic dipolarophiles in the presence of a base to generate the ylide in situ, which then affords the pyrrolo[2,1-a]phthalazines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives, which are of interest from a stereochemical and mechanistic viewpoint.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: Used in the development of materials with specific optical properties.
Mechanism of Action
The mechanism of action of diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .
Comparison with Similar Compounds
Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can be compared with other similar compounds such as:
- Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- Diethyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
These compounds share a similar core structure but differ in the substituents on the benzoyl group. The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties .
Properties
CAS No. |
853330-36-6 |
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Molecular Formula |
C24H19ClN2O5 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
diethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C24H19ClN2O5/c1-3-31-23(29)18-19(24(30)32-4-2)21(22(28)14-9-11-16(25)12-10-14)27-20(18)17-8-6-5-7-15(17)13-26-27/h5-13H,3-4H2,1-2H3 |
InChI Key |
QIESDZANEBNXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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